molecular formula C7H8ClNO B1629069 (2-Chloro-5-methylpyridin-4-yl)methanol CAS No. 479612-36-7

(2-Chloro-5-methylpyridin-4-yl)methanol

Cat. No.: B1629069
CAS No.: 479612-36-7
M. Wt: 157.6 g/mol
InChI Key: YRPUTNJKZUHATA-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a hydroxymethyl group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylpyridin-4-yl)methanol typically involves the chlorination of 5-methylpyridin-4-ylmethanol. One common method is the reaction of 5-methylpyridin-4-ylmethanol with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of phosgene (COCl2) as a chlorinating agent in the presence of a base like trimethylamine. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylpyridin-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form the corresponding methylpyridin-4-ylmethanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 2-Chloro-5-methylpyridine-4-carboxylic acid.

    Reduction: 5-Methylpyridin-4-ylmethanol.

    Substitution: 2-Amino-5-methylpyridin-4-ylmethanol (when using sodium azide).

Scientific Research Applications

(2-Chloro-5-methylpyridin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, which are essential for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-5-methylpyridin-3-yl)methanol: Similar structure but with the hydroxymethyl group at the third position.

    (2-Chloro-4-pyridinyl)methanol: Similar structure but without the methyl group.

    2-Chloro-5-methylpyridine: Lacks the hydroxymethyl group.

Uniqueness

(2-Chloro-5-methylpyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring allows for diverse reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(2-chloro-5-methylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPUTNJKZUHATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626310
Record name (2-Chloro-5-methylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479612-36-7
Record name (2-Chloro-5-methylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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